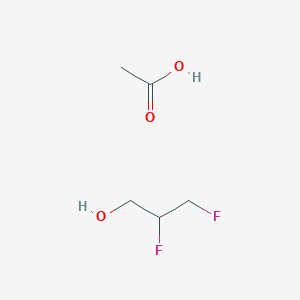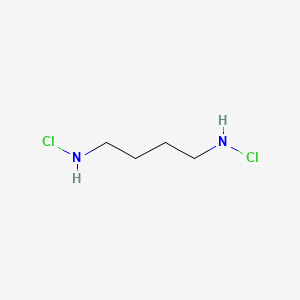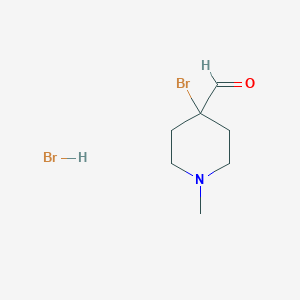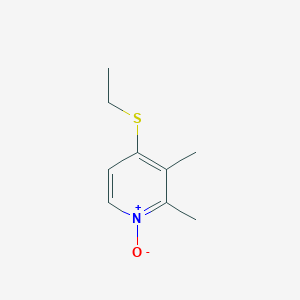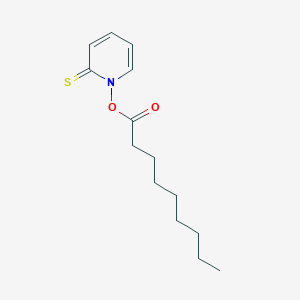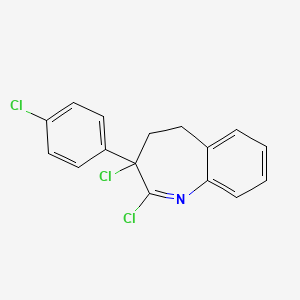
1-(Phenanthren-1-YL)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenanthren-1-YL)pyrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a pyrene moiety attached to a phenanthrene unit
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenanthren-1-YL)pyrene typically involves the Friedel-Crafts acylation reaction. This method uses pyrene and phenanthrene as starting materials, with trifluoroacetic anhydride and trifluoroacetic acid as catalysts . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale Friedel-Crafts acylation reactions. These reactions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenanthren-1-YL)pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate (KMnO₄) or chromic acid (CrO₃), leading to the formation of quinones or carboxylic acids
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenanthrene or pyrene rings.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic conditions or CrO₃ in acetic acid.
Reduction: H₂ with Raney nickel.
Substitution: Bromine (Br₂) in the presence of iron bromide (FeBr₃).
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
1-(Phenanthren-1-YL)pyrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1-(Phenanthren-1-YL)pyrene primarily involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it useful in various applications such as sensors and electronic devices .
Comparison with Similar Compounds
1-Acetylpyrene: A derivative of pyrene with an acetyl group, known for its fluorescence properties.
1-Propynoilpyrene: An alkynyl ketone derivative of pyrene, used in click chemistry for attaching pyrene tags to biomolecules.
1,3,6,8-Tetrasubstituted Pyrenes: Compounds with various substituents at the 1, 3, 6, and 8 positions, used in OLEDs and other electronic applications.
Uniqueness: 1-(Phenanthren-1-YL)pyrene stands out due to its unique combination of phenanthrene and pyrene moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and stability .
Properties
CAS No. |
105786-28-5 |
|---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-phenanthren-1-ylpyrene |
InChI |
InChI=1S/C30H18/c1-2-8-23-19(5-1)13-16-26-24(23)9-4-10-25(26)27-17-14-22-12-11-20-6-3-7-21-15-18-28(27)30(22)29(20)21/h1-18H |
InChI Key |
AXVQLBJVVISOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3C4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


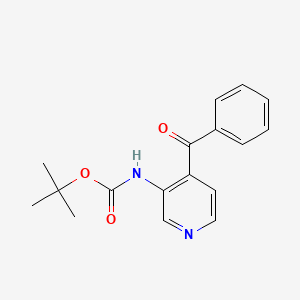
![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
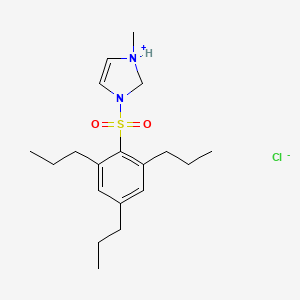
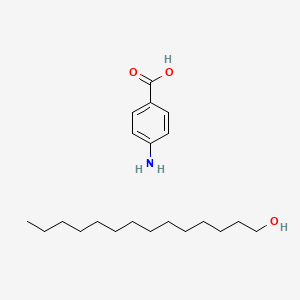
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
